1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide

CAS No.: 954373-95-6

Cat. No.: VC7901186

Molecular Formula: C7HF4IO4

Molecular Weight: 351.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954373-95-6 |

|---|---|

| Molecular Formula | C7HF4IO4 |

| Molecular Weight | 351.98 g/mol |

| IUPAC Name | 4,5,6,7-tetrafluoro-1-hydroxy-1-oxo-1λ5,2-benziodoxol-3-one |

| Standard InChI | InChI=1S/C7HF4IO4/c8-2-1-6(5(11)4(10)3(2)9)12(14,15)16-7(1)13/h(H,14,15) |

| Standard InChI Key | OPFKDVCBUPHSII-UHFFFAOYSA-N |

| SMILES | C12=C(C(=C(C(=C1I(=O)(OC2=O)O)F)F)F)F |

| Canonical SMILES | C12=C(C(=C(C(=C1I(=O)(OC2=O)O)F)F)F)F |

Introduction

Structural and Molecular Characteristics

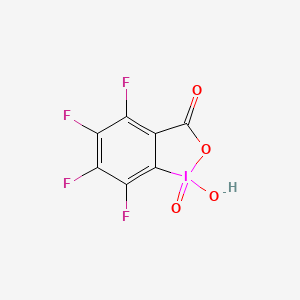

The compound’s molecular formula is C₇HF₄IO₃, with a molecular weight of 335.98 g/mol . Its IUPAC name reflects a tetrafluorinated benzene ring fused to an iodinated oxole ring system. The hydroxy group at position 1 and the oxo group at position 3 create a hypervalent iodine center, which is critical for its reactivity (Figure 1).

Key Structural Features:

-

Tetrafluorinated aromatic ring: Fluorine atoms occupy positions 4, 5, 6, and 7, enhancing electron-withdrawing effects and stabilizing the iodine(III) center .

-

Hypervalent iodine coordination: The iodine atom adopts a trigonal bipyramidal geometry, bonded to two oxygen atoms and the aromatic system .

-

Hydroxy and oxo substituents: These groups participate in hydrogen bonding and influence solubility in polar solvents.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 954373-94-5 |

| Molecular Formula | C₇HF₄IO₃ |

| Molecular Weight | 335.98 g/mol |

| IUPAC Name | 4,5,6,7-Tetrafluoro-1-hydroxy-1λ³,2-benziodoxol-3-one |

| SMILES | C12=C(C(=C(C(=C1I(OC2=O)O)F)F)F)F |

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via iodine(III)-mediated fluorination of precursor benziodoxoles. A typical route involves:

-

Iodination: Reaction of 3,4,5,6-tetrafluorocatechol with iodine monochloride in acetic acid .

-

Oxidation: Treatment with hydrogen peroxide to form the iodine(III) center .

-

Purification: Crystallization from dichloromethane-hexane mixtures yields the pure product.

Reactivity Profile

The hypervalent iodine center enables diverse transformations:

-

Oxidation of alcohols: Converts primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions (e.g., room temperature, acetonitrile solvent).

-

Electrophilic fluorination: Serves as a fluorine source in the presence of silver tetrafluoroborate (AgBF₄), enabling geminal difluorination of alkenes .

-

Radical reactions: Generates trifluoromethyl radicals when irradiated, useful for C–H functionalization .

Applications in Organic Synthesis

Oxidizing Agent

The compound outperforms traditional oxidants like Dess-Martin periodinane in selectivity. For example:

-

Benzyl alcohol oxidation: Achieves 98% yield of benzaldehyde without over-oxidation to carboxylic acids.

-

Sterically hindered substrates: Successfully oxidizes 2-adamantanol to 2-adamantanone, a challenge for many reagents .

Fluorination Reactions

In collaboration with AgBF₄, it facilitates 1,2-difluorination of styrenes (Table 2) . The reaction proceeds via a iodonium intermediate, with one fluorine from the reagent and another from the counterion.

Table 2: Example Fluorination Reaction

| Substrate | Product | Yield (%) |

|---|---|---|

| Styrene | 1,2-Difluoroethylbenzene | 85 |

| α-Methylstyrene | 1,2-Difluoro-1-phenylethane | 78 |

Future Perspectives

Research opportunities include:

-

Mechanistic studies: Elucidating the role of fluorine substituents in modulating iodine(III) reactivity.

-

Drug discovery: Optimizing pharmacokinetic properties for antiviral applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume